Polidocanol

Catalog No.
S539961
CAS No.
3055-99-0
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polidocanol

CAS Number

3055-99-0

Product Name

Polidocanol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

miscible

Synonyms

Polidocanol; C12E9, Dodecyl nonaethylene glycol ether, Dodecylnonaglycol, Polidocanol, Polyoxyethylene (9) lauryl ether; trade names: Asclera, Aethoxysklerol and Varithena; Laureth-9; Dodecylnonaoxyethylene glycol monoether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

The exact mass of the compound Polidocanol is 582.4343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy in Varicose Vein Treatment:

Research suggests polidocanol is effective in treating varicose veins of the lower extremities. A meta-analysis published in the National Institutes of Health's PMC database aimed to evaluate its efficacy and safety. The study analyzed data from multiple randomized controlled trials and concluded polidocanol shows promise as a treatment, with good results in terms of efficacy and minimal recurrence rates []. However, the authors highlight the need for further high-quality studies to strengthen the evidence base for its clinical use [].

Safety Profile:

Safety is a crucial aspect of scientific research on polidocanol. Studies generally report a good safety profile with a low incidence of complications when used for sclerotherapy []. However, some side effects, like temporary skin discoloration and telangiectasias (small red or purple spider veins), can occur [].

Ongoing Research:

Scientific research on polidocanol is ongoing. Researchers are exploring its potential applications beyond varicose vein treatment. For instance, some studies are investigating its use in treating hemorrhoids, although more research is needed to establish its efficacy and safety in this context [].

Polidocanol is a synthetic compound primarily used as a sclerosing agent in medical treatments, particularly for varicose veins and spider veins. Its chemical structure is represented by the formula C30H62O10C_{30}H_{62}O_{10}, with a mean molecular weight of approximately 582.81 g/mol . Polidocanol is known for its ability to induce localized endothelial damage in blood vessels, leading to their eventual closure and replacement by fibrous tissue . The compound is marketed under various brand names, including Asclera and Varithena, and is administered via subcutaneous injection or topical application .

The mechanism of action of polidocanol depends on its application. In its role as a local anesthetic, it is thought to disrupt nerve impulse transmission by interacting with the cell membrane []. As a sclerosing agent for varicose veins, polidocanol damages the inner lining of the vein, causing it to collapse and seal shut [].

That contribute to its therapeutic effects. When injected, it interacts with the endothelial cells lining the blood vessels, causing them to become damaged. This damage triggers a cascade of biological responses, including platelet aggregation and subsequent clot formation, ultimately leading to vessel occlusion . The mechanism involves the stimulation of nitric oxide pathways and cellular calcium channel signaling, which can result in cell death in targeted tissues .

The primary biological activity of polidocanol is its sclerosing effect on blood vessels. By damaging the endothelial lining, it promotes thrombosis and fibrosis within the treated veins. This process effectively reduces the appearance of varicose veins and alleviates associated symptoms such as pain and discomfort . Additionally, polidocanol exhibits local anesthetic properties, although recent studies have questioned its effectiveness in this regard .

Polidocanol is synthesized through the ethoxylation of dodecanol, which involves the addition of ethylene oxide units to the dodecanol molecule. The average extent of polymerization typically ranges around nine ethylene oxide units per molecule, resulting in a compound that has both hydrophilic and hydrophobic characteristics . This synthesis method allows for the production of polidocanol with varying molecular weights and properties suitable for different applications.

Polidocanol has several applications across medical and cosmetic fields:

  • Sclerotherapy: Used to treat uncomplicated spider veins (≤1 mm) and reticular veins (1-3 mm) through injection directly into the affected area .
  • Cosmetic Products: Employed as a non-ionic emulsifier in various cosmetic formulations, including shampoos and creams, at concentrations ranging from 1% to 4% .
  • Local Anesthetic: While it has been used for its anesthetic properties, recent evidence suggests limited effectiveness compared to traditional local anesthetics .

Polidocanol has been studied for its interactions with other substances and biological systems. Notably, it can cause mild allergic reactions in some individuals, with an incidence rate estimated at around 0.3% based on clinical observations . Additionally, interactions with local anesthetics have been explored; studies indicate that polidocanol does not significantly affect cutaneous sensation when used in conjunction with these agents .

Polidocanol shares similarities with several other compounds used for similar therapeutic purposes. Below are some comparable compounds:

CompoundStructure/TypePrimary UseUnique Features
Sodium Tetradecyl SulfateAnionic surfactantSclerotherapy for varicose veinsStronger irritant effect compared to polidocanol
EthanolSimple alcoholSclerotherapy for varicose veinsLess selective; can cause more pain
Dodecyl SulfateAnionic surfactantSclerosing agentMore cytotoxic effects than polidocanol
LidocaineLocal anestheticPain relief during proceduresMore effective as an anesthetic

Uniqueness of Polidocanol: Polidocanol is distinguished by its lower incidence of side effects and allergic reactions compared to other sclerosing agents like sodium tetradecyl sulfate. Its dual role as both a sclerosing agent and a mild local anesthetic further enhances its utility in clinical settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

582.43429817 g/mol

Monoisotopic Mass

582.43429817 g/mol

Boiling Point

615.857 °C at 760 mmHg

Heavy Atom Count

40

LogP

3.94

Appearance

Liquid

Melting Point

33-36 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0AWH8BFG9A

Related CAS

9043-30-5

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Absorption Distribution and Excretion

When given intravenously, the maximum blood concentrations were reached in 15 mins.
Route of elimination was not indicated.
When given intravenously, the volume of distribution was 35-82L.
Sytemic clearance was 0.2-0.4 L/min.

Metabolism Metabolites

Metabolism was not measured.

Wikipedia

Polidocanol
Quinoxaline

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Wood Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Modify: 2023-08-15
Peterson JD, Goldman MP, Weiss RA, Duffy DM, Fabi SG, Weiss MA, Guiha I: Treatment of reticular and telangiectatic leg veins: double-blind, prospective comparative trial of polidocanol and hypertonic saline. Dermatol Surg. 2012 Aug;38(8):1322-30. doi: 10.1111/j.1524-4725.2012.02422.x. Epub 2012 May 23. [PMID:22620717]
Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244]
Link

Explore Compound Types